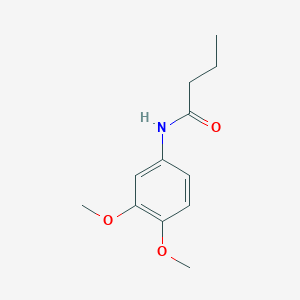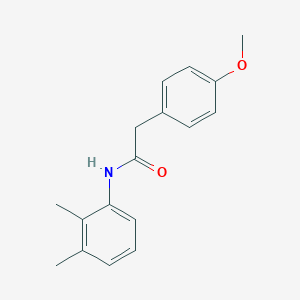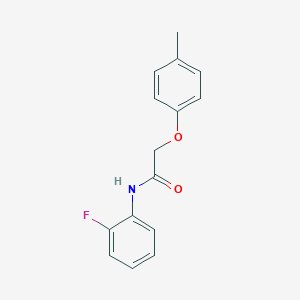![molecular formula C16H10ClN5O3S2 B291955 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole-thiadiazole family and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that this compound has potential therapeutic applications in the treatment of inflammation and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad spectrum of biological activities. This makes it a useful compound for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Several studies have shown that this compound has neuroprotective properties and can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Several studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. Finally, there is a need for further research on the mechanism of action of this compound, as this will provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research articles. The most common method involves the condensation of 4-chlorophenylhydrazine with thiocarbohydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This is then reacted with 2-furoyl chloride to form 5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetohydrazide. The final step involves the reaction of this intermediate with 5-mercapto-1,3,4-oxadiazole-2-thiol to yield the desired product.
Aplicaciones Científicas De Investigación
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported its antimicrobial, anti-inflammatory, anti-tumor, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H10ClN5O3S2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H10ClN5O3S2/c17-10-5-3-9(4-6-10)13-19-22-16(25-13)26-8-12(23)18-15-21-20-14(27-15)11-2-1-7-24-11/h1-7H,8H2,(H,18,21,23) |
Clave InChI |
UKCWFVHEVJXGKX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















